3-(Methylthio)propyl isovalerate
Description
Properties
CAS No. |
84559-98-8 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
3-methylsulfanylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C9H18O2S/c1-8(2)7-9(10)11-5-4-6-12-3/h8H,4-7H2,1-3H3 |
InChI Key |
XOTYBNFHVHYKJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCCSC |
Canonical SMILES |
CC(C)CC(=O)OCCCSC |
Other CAS No. |
84559-98-8 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Separation Techniques
One of the primary applications of 3-(Methylthio)propyl isovalerate is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Food Science and Flavoring
Flavor Profile Enhancement
this compound is recognized for its role as a flavoring agent in the food industry. It contributes to the aroma profiles of various foods, including fruits and alcoholic beverages. Studies have shown that this compound imparts a herbaceous aroma to products such as passion fruit wines, enhancing their sensory characteristics . Additionally, it has been detected in several food matrices, indicating its potential as a biomarker for the consumption of specific foods .
Applications in Food Products
The compound is utilized in flavor formulations at concentrations ranging from 1-5 ppm in savory products like soups and sauces, and up to 300-500 ppm in seasonings. Its ability to mimic ripeness in cheese and other dairy products further underscores its versatility as a flavor enhancer .
Industrial Applications
Chemical Synthesis
In industrial settings, this compound serves as an intermediate in the synthesis of various chemical compounds. Its structure allows it to participate in reactions that produce other valuable chemicals used across multiple sectors, including pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Propyl Isovalerate
- CAS No.: 557-00-6
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Odor/Flavor : Fruity, bittersweet apple-like aroma .
- Occurrence : Naturally found in bananas, cheeses, and jackfruit .
- Synthesis : Prepared via esterification of propyl alcohol and isovaleric acid in benzene with H₂SO₄ catalysis .
- Applications :
3-(Methylthio)propyl Isothiocyanate
- CAS No.: 505-79-3
- Molecular Formula : C₅H₉NS₂
- Molecular Weight : 147.26 g/mol
- Odor : Pungent, radish-like odor with irritant properties .
- Synthesis : Derived from 3-methylthiopropylamine and CSCl₂ .
- Applications: Organic Synthesis: Serves as a reactive intermediate for agrochemicals and pharmaceuticals .
3-(Methylthio)propyl (Methanesulfonate)
Comparative Data Table
Key Differences and Industrial Relevance
Structural Features :
- Propyl isovalerate is an ester with a linear alkyl chain, contributing to its mild, fruity odor.
- The methylthio (SCH₃) group in 3-(Methylthio)propyl isothiocyanate introduces sulfur-based reactivity, enabling cross-coupling or nucleophilic reactions .
- The methanesulfonate group enhances solubility and stability in formulations, critical for pharmaceutical solvents .
Functional Roles :
Safety Considerations :
- Propyl isovalerate’s low toxicity contrasts sharply with the irritant and toxic nature of methylthio derivatives, necessitating distinct handling protocols .
Q & A
Q. What are the recommended synthetic methodologies for 3-(Methylthio)propyl isovalerate, and how can reaction efficiency be optimized?
The synthesis typically involves esterification between 3-(methylthio)-1-propanol and isovaleric acid under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). To optimize yield:
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- GC-MS : Ideal for volatile compounds; use a polar capillary column (e.g., DB-WAX) to resolve sulfur-containing analogs. Internal standards like ethyl decanoate improve accuracy .
- HPLC with UV/Vis detection : Employ a C18 column and mobile phase (e.g., acetonitrile/water) for non-volatile derivatives. Pre-column derivatization with dansyl chloride enhances sensitivity for trace analysis .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and personal protective equipment (PPE) due to its irritant properties.
- Store in amber glass under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Dispose of waste via licensed hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can the antimicrobial activity of this compound be systematically evaluated against foodborne pathogens?
- Perform minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test strains like Listeria monocytogenes and E. coli O157:H7.
- Combine with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Use live/dead staining (e.g., propidium iodide) for viability confirmation .
Q. What methodologies elucidate the metabolic fate of this compound in eukaryotic systems?
- Use isotopic labeling (e.g., ¹³C or ³⁵S) to track incorporation into microbial or mammalian metabolites.
- Perform enzymatic assays with liver microsomes or yeast lysates to identify phase I/II metabolites (e.g., sulfoxidation or glutathione conjugation) .
Q. How can researchers correlate the odor profile of this compound with its chemical structure?
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfur-containing esters like this compound?
Q. How can degradation products of this compound be characterized in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
